molecular formula C15H18N4O3S2 B11364179 4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11364179
M. Wt: 366.5 g/mol
InChI Key: CCSVUQNXPGRFHJ-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The phenyl ring attached to the carboxamide is further modified with a piperidin-1-ylsulfonyl moiety. This structure combines electron-withdrawing (sulfonyl) and bulky (piperidine) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-methyl-N-(4-piperidin-1-ylsulfonylphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C15H18N4O3S2/c1-11-14(23-18-17-11)15(20)16-12-5-7-13(8-6-12)24(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,20)

InChI Key

CCSVUQNXPGRFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

The synthesis of 4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves several steps:

    Starting Materials: The synthesis begins with 4-(piperidin-1-ylsulfonyl)aniline and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

    Reaction Conditions: The key steps include the formation of the sulfonamide linkage and the coupling of the thiadiazole ring.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing thiadiazole rings, including this compound, have shown promising anticancer activity. The mechanisms by which these compounds exert their effects include:

  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and inhibiting DNA replication. For instance, in vitro studies revealed significant cytotoxic effects against various cancer cell lines with IC50 values often below 1 µg/mL.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi, which is crucial in the context of rising antibiotic resistance. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives of thiadiazole have exhibited MIC values ≤ 25 µg/mL against pathogenic strains such as Candida albicans and Rhodotorula mucilaginosa, indicating strong antifungal activity .

Structure-Activity Relationship (SAR)

The SAR analysis provides insight into how modifications to the compound's structure can enhance its biological activity. Key observations include:

  • Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring has been linked to increased cytotoxicity against cancer cells. This suggests that strategic modifications could lead to more potent derivatives.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC/IC50 Values
4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamideAnticancerIC50 < 1 µg/mL
Thiadiazole DerivativesAntimicrobialMIC ≤ 25 µg/mL
N-(2-fluorophenyl)-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamideAntimicrobialMIC = 0.22 µg/mL

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

Case Study 1: In Vitro Antitumor Activity

In a controlled laboratory setting, a series of thiadiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed that some compounds had comparable efficacy to established chemotherapeutics, demonstrating potential for further development as anticancer agents.

Case Study 2: Antifungal Efficacy

A study focused on the antifungal properties of thiadiazole derivatives revealed significant activity against common pathogens. The most active compounds were subjected to docking studies to understand their interaction with fungal targets, providing insights into their mechanisms of action.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analog Overview

Key analogs are compared based on substituents, molecular properties, and biological activities.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound : 4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide C₁₅H₁₇N₅O₃S₂ 403.46 g/mol Piperidin-1-ylsulfonyl phenyl Inferred Orai1 inhibition potential
BTP2 (YM-58483) C₁₇H₁₁F₆N₅O₂S 463.35 g/mol 3,5-Bis(trifluoromethyl)-1H-pyrazole phenyl Orai1 inhibitor (SOCE modulation)
4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-... C₁₉H₁₆F₃N₆O₃S 433.36 g/mol Oxadiazole-trifluoromethylpyrazole phenyl Metabolic stability (oxadiazole core)
N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) C₁₉H₂₀N₄OS 368.45 g/mol Diethylamino phenyl Synthetic intermediate
4-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide C₁₂H₉N₅OS₂ 303.36 g/mol Pyridin-4-yl-thiazole Available for screening (3 mg stock)

Key Differences in Substituents and Activity

Piperidin-1-ylsulfonyl vs. In contrast, BTP2’s trifluoromethylpyrazole substituent is strongly electron-withdrawing, favoring hydrophobic interactions and metabolic stability . BTP2 is a well-characterized Orai1 inhibitor, suggesting the target compound may share similar ion channel modulation properties but with altered selectivity due to steric differences .

Piperidin-1-ylsulfonyl vs. Oxadiazole-Trifluoromethylpyrazole (Compound 33) :

  • Compound 33 () replaces the sulfonylpiperidine with an oxadiazole heterocycle, which enhances metabolic stability and rigidity. This modification may reduce off-target effects compared to the target compound’s flexible piperidine group .

Sulfonylpiperidine vs. The target compound’s sulfonyl group, however, is electron-withdrawing, which may improve oxidative stability and receptor affinity .

Piperidin-1-ylsulfonyl vs. The target compound’s sulfonylpiperidine may instead favor interactions with polar residues in binding pockets .

Pharmacological Implications

  • Metabolic Stability : The sulfonylpiperidine group may reduce CYP450-mediated metabolism compared to analogs with trifluoromethyl or oxadiazole groups .

Biological Activity

4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and a piperidine sulfonamide moiety. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of 342.39 g/mol.

PropertyValue
Molecular FormulaC15H18N4O2S
Molecular Weight342.39 g/mol
IUPAC Name4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
InChI KeyZLQXKZHYWZJZKZ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to 4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives with similar structural features demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been linked to cytotoxic effects in cancer cell lines. For instance, analogs of thiadiazole have shown IC50 values lower than those of reference drugs like doxorubicin in various assays . The mechanism may involve the modulation of apoptotic pathways and the inhibition of tumor growth through interactions with specific cellular targets.

Enzyme Inhibition

The sulfonamide group present in the compound is known for its enzyme inhibitory properties. It has been associated with the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . Compounds with similar sulfonamide functionalities have demonstrated significant inhibition rates against AChE and urease.

The biological activity of 4-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide can be attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The sulfonamide group likely interacts with active sites on enzymes, leading to inhibition.
  • Cellular Uptake : The piperidine moiety may facilitate cellular uptake, enhancing bioavailability.
  • Signal Transduction Modulation : The compound could influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated several thiadiazole derivatives for antimicrobial activity, revealing that compounds with similar structures displayed potent effects against gram-positive and gram-negative bacteria .
  • Anticancer Activity : In vitro studies demonstrated that thiadiazole derivatives significantly reduced cell viability in cancer cell lines compared to controls, indicating their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research indicated that compounds containing the piperidine sulfonamide structure effectively inhibited AChE activity in vitro, suggesting therapeutic potential for neurodegenerative conditions .

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